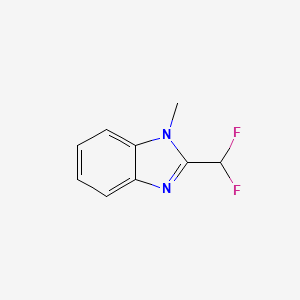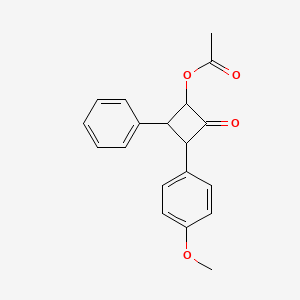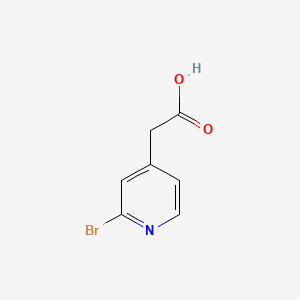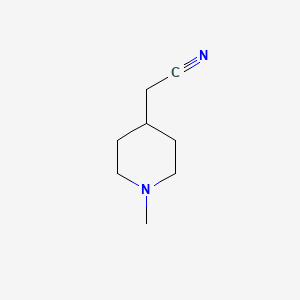
2-(difluorometil)-1-metil-1H-1,3-benzodiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advancements, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Synthesis Analysis
The synthesis of “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” involves difluoromethylation processes . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” has been studied using various techniques . The geometries of neutral DFMO (2-(difluoromethyl)ornithine), its protonated cations, as well as corresponding hydrate and solvate (2-(difluoromethyl)ornithine hydrochloride hydrate) in the ground singlet state have been completely optimized .Chemical Reactions Analysis
The chemical reactions involving “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” have been studied . An efficient and general strategy for the construction of 2-fluoroindoles has been reported, which involves a wide variety of 2-fluoroindoles accessed with high efficiency and chemoselectivity .Aplicaciones Científicas De Investigación
Reacciones de Difluorometilación en Etapas Tardías
La difluorometilación es una herramienta poderosa en la química sintética. Los investigadores han explorado la formación de enlaces X–CF₂H, donde X representa carbono (sp), carbono (sp²), carbono (sp³), oxígeno, nitrógeno o azufre. Han surgido métodos basados en metales para transferir CF₂H a sitios de carbono (sp²), tanto estequiométrica como catalíticamente. Además, la química radical de tipo Minisci ha permitido la difluorometilación de enlaces C(sp²)–H, particularmente en heteroaromáticos. Si bien la difluorometilación estereoselectiva sigue siendo limitada, los avances recientes han permitido la instalación selectiva de sitios de CF₂H en biomoléculas grandes como las proteínas .
Difluorometilación Fotocatalítica
La fotocatálisis ha ganado atención para las reacciones de difluorometilación. Por ejemplo, la regioselectividad de la difluorometilación de derivados de cumarina depende de la estabilidad del radical bencílico formado como intermedio. Los investigadores han explorado la generación de radicales a partir de anhídrido difluoroacético bajo fotocatálisis de Ru, lo que lleva a la formación de radicales difluorometilo (CF₂H) y sus reacciones posteriores con varios sustratos .
Relevancia Farmacéutica
El grupo difluorometilo puede mejorar las propiedades de las moléculas de fármacos. Los investigadores han investigado su impacto en la farmacocinética, la estabilidad metabólica y la afinidad de unión. Los estudios computacionales, incluido el acoplamiento molecular y la teoría funcional de la densidad (DFT), han arrojado luz sobre las interacciones entre los derivados de 4-difluorometil quinoxalina y sus objetivos biológicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells . It is particularly active in tumor cells, making it a potential target for antineoplastic therapy .
Mode of Action
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound interferes with the production of polyamines. The effects of this compound on growth are usually cytostatic and can be reversed by micromolar concentrations of polyamines in the cellular environment .
Biochemical Pathways
The inhibition of ornithine decarboxylase by 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole affects the polyamine biosynthesis pathway . This results in decreased transcription of the growth-related c-myc and c-fos genes . The reduction in polyamine levels can have downstream effects on cell growth and differentiation .
Pharmacokinetics
Similar compounds like eflornithine have been shown to have good bioavailability when administered intravenously
Result of Action
The inhibition of ornithine decarboxylase by 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole leads to a decrease in the levels of polyamines. This can result in cytostatic effects, slowing the growth of cells, particularly tumor cells . The compound’s effects can be reversed by the presence of polyamines in the cellular environment .
Action Environment
The action of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can be influenced by various environmental factors. For instance, the presence of polyamines in the cellular environment can reverse the compound’s cytostatic effects . Additionally, the efficacy and stability of the compound could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Propiedades
IUPAC Name |
2-(difluoromethyl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGGNLKUNISIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[[[(1,1-dimethylethoxy)carbonyl]amino]carbonyl]- (9CI)](/img/no-structure.png)

![(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B574456.png)

![2H-Thiazolo[5,4-C]carbazole](/img/structure/B574461.png)
![2,3-Dihydroimidazo[1,5-a]benzimidazole-1-thione](/img/structure/B574462.png)

